N-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a complex organic compound that features a pyrazole ring, a morpholine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dimethylaniline, phenylhydrazine, and morpholine.
Formation of Pyrazole Ring: The first step involves the formation of the pyrazole ring. This can be achieved by reacting phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Acylation: The pyrazole derivative is then acylated using chloroacetyl chloride to introduce the acetamide functionality.
Coupling with Morpholine: The final step involves coupling the acylated pyrazole with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Oxidized derivatives of the phenyl and pyrazole rings.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: The compound can be used in studies exploring its effects on various biological pathways and its interaction with cellular targets.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: The compound can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The compound may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may modulate the activity of other signaling molecules involved in pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
- N-(2,4-dimethylphenyl)-2-(3-piperidin-4-yl-1H-pyrazol-1-yl)acetamide
- N-(2,4-dimethylphenyl)-2-(3-morpholino-4-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
This compound is unique due to the presence of both the morpholine and phenyl groups, which can influence its pharmacokinetic properties and biological activity. The combination of these functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-8-9-21(18(2)14-17)24-22(28)16-27-15-20(19-6-4-3-5-7-19)23(25-27)26-10-12-29-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNFSTQQTWNDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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